molecular formula C15H18BrN5O B5129850 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5129850
M. Wt: 364.24 g/mol
InChI Key: KPHMGHUVZZPXBN-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of 1,2,3-Triazole Core: The 1,2,3-triazole core can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For this compound, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an alkyne to form the triazole ring.

    Amination: The triazole intermediate is then subjected to amination to introduce the amino group at the 5-position.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Antimicrobial Research: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Anti-inflammatory Studies: It has shown promise in reducing inflammation, which could be useful in treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-fluorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-methylphenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the 3-position of the phenyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • Cyclohexyl Group : The N-cyclohexyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-cyclohexyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHMGHUVZZPXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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